An In-depth Technical Guide to m-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to m-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG4-propargyl, also known as propargyl-PEG4-methane, is a versatile, heterobifunctional crosslinking reagent that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a terminal alkyne group and a methoxy-terminated tetraethylene glycol (PEG4) spacer, enables the precise and efficient conjugation of molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of m-PEG4-propargyl, including detailed experimental protocols and data presentation.
Core Concepts and Chemical Properties
m-PEG4-propargyl is characterized by a terminal propargyl group, which contains a reactive alkyne functionality, and a discrete polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) glycol units, terminated with a methoxy (B1213986) group. This structure imparts a unique combination of reactivity and desirable physicochemical properties.
The propargyl group serves as a chemical handle for "click chemistry," allowing for the formation of a stable triazole linkage with azide-functionalized molecules.[1] The PEG4 spacer is hydrophilic, which enhances the aqueous solubility of both the linker and the resulting bioconjugate. This can improve the pharmacokinetic profile of a drug by reducing aggregation and increasing its half-life in circulation.
Quantitative Data
A summary of the key quantitative data for m-PEG4-propargyl is presented in the table below. Values may vary slightly between suppliers.
| Property | Value |
| Chemical Formula | C10H18O4[2] |
| Molecular Weight | 202.3 g/mol [2] |
| CAS Number | 89635-82-5[2] |
| Purity | Typically ≥95-98%[2][3] |
| Appearance | Please refer to supplier documentation |
| Solubility | Soluble in DMSO[2] |
| Storage Conditions | -20°C[2] |
Synthesis and Purification
The synthesis of m-PEG4-propargyl can be achieved through a two-step process starting from the commercially available tetraethylene glycol. The general strategy involves the mono-propargylation of one terminal hydroxyl group, followed by the methylation of the other terminal hydroxyl group.
Experimental Protocol: Synthesis of m-PEG4-propargyl
Step 1: Synthesis of mono-propargyl-PEG4-alcohol
This procedure is adapted from established methods for the mono-alkylation of polyethylene glycols.[1]
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Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
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Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add propargyl bromide (0.9 equivalents) dropwise.
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Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (B109758) (DCM).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-propargyl-PEG4-alcohol.
Step 2: Methylation of mono-propargyl-PEG4-alcohol
This step involves the methylation of the remaining terminal hydroxyl group.
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Preparation: To a stirred solution of mono-propargyl-PEG4-alcohol (1 equivalent) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
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Addition of Methylating Agent: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.
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Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with DCM.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield m-PEG4-propargyl.
Experimental Protocol: Purification and Characterization
The purity of the synthesized m-PEG4-propargyl should be assessed, and the final product characterized to confirm its identity.
Purification by Reversed-Phase HPLC (RP-HPLC)
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System: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
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Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA.
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Gradient: A linear gradient from 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 220 nm.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.
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NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum should show characteristic peaks for the methoxy group protons, the PEG backbone protons, and the propargyl group protons.
Applications in Bioconjugation and PROTAC Development
The primary application of m-PEG4-propargyl is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate with azide-functionalized molecules.[4] This "click chemistry" reaction is highly efficient and bioorthogonal, making it ideal for the synthesis of complex biomolecules.
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating m-PEG4-propargyl to an azide-containing molecule.
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Reagent Preparation:
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Prepare a 10 mM stock solution of m-PEG4-propargyl in anhydrous DMSO.
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Prepare a 10 mM stock solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO, water).
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Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
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Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).
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Prepare a 50 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
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Reaction Setup:
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In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in a suitable buffer (e.g., PBS, pH 7.4).
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Add m-PEG4-propargyl to the reaction mixture at a 1.2- to 5-fold molar excess over the azide.
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In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 0.1-1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
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Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.
Visualizations
Synthetic Pathway of m-PEG4-propargyl
Caption: Proposed synthetic pathway for m-PEG4-propargyl.
Experimental Workflow for PROTAC Synthesis using CuAAC
Caption: General workflow for the synthesis of a PROTAC molecule.
Conclusion
m-PEG4-propargyl is a highly valuable and versatile chemical tool for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure, incorporating a reactive alkyne, a hydrophilic PEG spacer, and a methoxy terminus, provides a robust platform for the construction of complex molecules like PROTACs and for bioconjugation via click chemistry. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important linker molecule in a variety of research and development applications.
